N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide
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Overview
Description
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of hydroxamic acids This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a piperazine ring, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Amidation: The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiplasmodial agent. It has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Antimycobacterial Activity: Derivatives of this compound have been tested for their activity against Mycobacterium kansasii and Mycobacterium avium, showing promising results.
Neuropharmacology: The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Receptor Binding: It can also interact with receptors such as serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antipsychotic effects.
Comparison with Similar Compounds
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and is structurally similar due to the presence of the piperazine ring.
Fluorinated Piperazine Derivatives: These compounds have been studied for their antiplasmodial activity and share the piperazine core structure.
List of Similar Compounds
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- Fluorinated Piperazine Derivatives
- Arylpiperazine Methanethione Derivatives
Properties
CAS No. |
692250-63-8 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-hydroxy-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17) |
InChI Key |
HTOUVEWETPGGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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